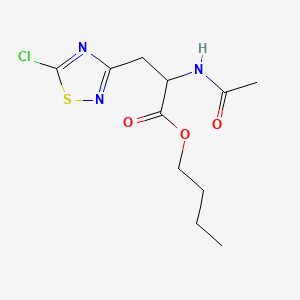
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a butyl ester group, a thiadiazole ring substituted with chlorine, and an acetamidopropanoate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Acetamidopropanoate Moiety: The acetamidopropanoate group can be introduced by reacting the thiadiazole intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid to yield the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Oxidation and Reduction: Oxidized or reduced thiadiazole compounds.
科学的研究の応用
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine substituent and acetamidopropanoate moiety may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
- 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-benzonitrile
Uniqueness
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
特性
分子式 |
C11H16ClN3O3S |
|---|---|
分子量 |
305.78 g/mol |
IUPAC名 |
butyl 2-acetamido-3-(5-chloro-1,2,4-thiadiazol-3-yl)propanoate |
InChI |
InChI=1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16) |
InChIキー |
UQSPVBPXYKVFFX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(CC1=NSC(=N1)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















